octahydro-2H-Quinolizine-4-methanol
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Overview
Description
Octahydro-2H-Quinolizine-4-methanol: is a nitrogen-containing heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is also known by other names such as 4-Lupinine and 2H-Quinolizine-4-methanol, octahydro- . It is a derivative of quinolizidine, a class of compounds known for their presence in various alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-quinolizine-4-methanol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) . The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield . The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-quinolizine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Quinolizidine derivatives with ketone or aldehyde functional groups.
Reduction: More saturated quinolizidine derivatives.
Substitution: Chlorinated quinolizidine derivatives.
Scientific Research Applications
Chemistry: Octahydro-2H-quinolizine-4-methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex alkaloids and other nitrogen-containing heterocycles .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of octahydro-2H-quinolizine-4-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Quinolizidine: A nitrogen-containing heterocyclic compound with a similar structure but lacking the hydroxyl group.
Lupinine: Another derivative of quinolizidine with similar pharmacological properties.
Uniqueness: Octahydro-2H-quinolizine-4-methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIHXNFYQBMOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCCC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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